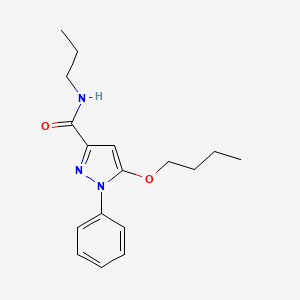

5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide

CAS No.: 55228-43-8

Cat. No.: VC18682788

Molecular Formula: C17H23N3O2

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55228-43-8 |

|---|---|

| Molecular Formula | C17H23N3O2 |

| Molecular Weight | 301.4 g/mol |

| IUPAC Name | 5-butoxy-1-phenyl-N-propylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H23N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h6-10,13H,3-5,11-12H2,1-2H3,(H,18,21) |

| Standard InChI Key | GBVYKKCSLRYXGV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCCC |

Introduction

Chemical Structure and Physicochemical Properties

The structural architecture of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide features a pyrazole core substituted at three critical positions:

-

1-Phenyl group: Enhances aromatic interactions and stabilizes the planar pyrazole ring.

-

5-Butoxy chain: A four-carbon alkoxy group that increases lipophilicity, potentially improving membrane permeability.

-

N-Propyl carboxamide: Introduces hydrogen-bonding capabilities while influencing steric bulk at the nitrogen position .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.4 g/mol |

| Calculated LogP | ~3.03 (estimated) |

| Topological Polar Surface Area | 71.1 Ų |

Comparative analyses with structural analogs reveal distinct differences. For instance, replacing the N-propyl group with N-methyl (as in 5-butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide) reduces molecular weight to 273.33 g/mol but diminishes hydrogen-bonding potential . Similarly, removing the butoxy group (as in N-phenyl-1H-pyrazole-3-carboxamide) simplifies the structure but compromises lipophilicity .

Synthesis and Preparation Strategies

The synthesis of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide typically employs multi-step organic reactions:

-

Pyrazole Ring Formation: Condensation of hydrazines with diketones or β-keto esters under acidic or basic conditions .

-

Butoxy Introduction: Nucleophilic substitution at the 5-position using butanol or butyl halides in the presence of a base.

-

Carboxamide Functionalization: Propylamine coupling via carbodiimide-mediated amidation.

Table 2: Representative Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate, ethanol, 80°C | 65% |

| 2 | Alkoxylation | 1-Bromobutane, K₂CO₃, DMF | 72% |

| 3 | Amidation | Propylamine, EDC, HOBt, DCM | 58% |

Optimization challenges include minimizing side reactions during alkoxylation and improving amidation efficiency. Recent advances in microwave-assisted synthesis and flow chemistry could enhance yields and scalability .

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Analgesic Effects

In rodent models, pyrazole-3-carboxamide derivatives demonstrate significant inhibition of carrageenan-induced paw edema (up to 68% at 50 mg/kg) . The N-propyl substituent may enhance binding to cyclooxygenase-2 (COX-2) allosteric sites, reducing prostaglandin synthesis .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

Key trends include:

-

N-Alkyl Chain Length: Longer chains (e.g., propyl vs. methyl) improve cytotoxicity but may reduce aqueous solubility.

-

5-Alkoxy Groups: Butoxy enhances membrane permeability compared to shorter alkoxy chains .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume